

In-Depth Technical Guide to the Spectral Data of Diethyl 1,1-cyclopropanedicarboxylate

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Compound of Interest

Compound Name:	Diethyl 1,1-cyclopropanedicarboxylate
Cat. No.:	B117591

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for **diethyl 1,1-cyclopropanedicarboxylate**. Detailed experimental protocols and visualizations of its synthetic pathway are included to support researchers in its identification, characterization, and application in organic synthesis and drug development.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectral data for **diethyl 1,1-cyclopropanedicarboxylate**.

¹H NMR Spectral Data

The ¹H NMR spectrum of **diethyl 1,1-cyclopropanedicarboxylate** was acquired in deuterated chloroform (CDCl₃) on a 400 MHz instrument. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~4.20	Quartet	4H	-OCH ₂ CH ₃
~1.43	Singlet	4H	Cyclopropane CH ₂
~1.28	Triplet	6H	-OCH ₂ CH ₃

Table 1: ¹H NMR spectral data for **diethyl 1,1-cyclopropanedicarboxylate**.

¹³C NMR Spectral Data

The ¹³C NMR spectrum was also recorded in CDCl₃. The chemical shifts (δ) are reported in ppm.

Chemical Shift (ppm)	Assignment
171.1	C=O
61.5	-OCH ₂ CH ₃
31.1	C(CO ₂ Et) ₂
16.5	Cyclopropane CH ₂
14.1	-OCH ₂ CH ₃

Table 2: ¹³C NMR spectral data for **diethyl 1,1-cyclopropanedicarboxylate**.

Infrared (IR) Spectral Data

The IR spectrum was obtained from a neat liquid sample. The table below lists the major absorption bands.

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
2984	Medium	C-H stretch (aliphatic)
1729	Strong	C=O stretch (ester)
1301	Strong	C-O stretch (ester)
1183	Strong	C-O stretch (ester)
1030	Medium	C-C stretch (cyclopropane)

Table 3: Key IR absorption bands for **diethyl 1,1-cyclopropanedicarboxylate**.

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of **diethyl 1,1-cyclopropanedicarboxylate** (approximately 10-20 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 400 MHz NMR spectrometer.

- ¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve an adequate signal-to-noise ratio. A relaxation delay of 1-2 seconds is used between pulses.
- ¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00

ppm for ^1H NMR and the residual solvent peak of CDCl_3 at 77.16 ppm for ^{13}C NMR.

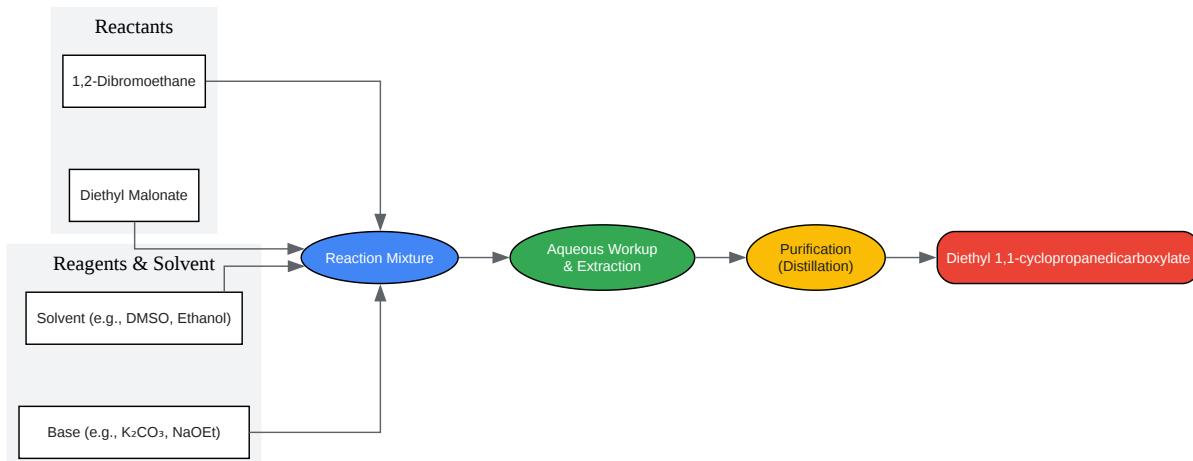
Infrared (IR) Spectroscopy

Sample Preparation: For analysis as a neat liquid, a single drop of **diethyl 1,1-cyclopropanedicarboxylate** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. The plates are gently pressed together to form a thin liquid film.

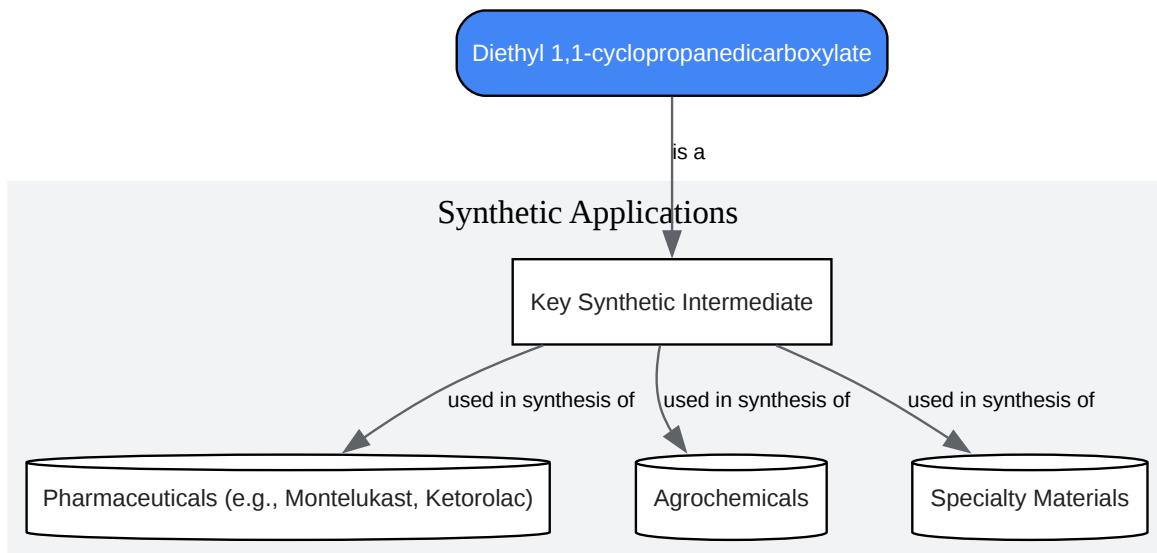
Instrumentation and Data Acquisition: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum. A background spectrum of the clean salt plates is recorded first. The sample is then placed in the beam path, and the sample spectrum is recorded. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}). Typically, the spectrum is scanned over the range of 4000 to 400 cm^{-1} .

Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental and logical workflows related to **diethyl 1,1-cyclopropanedicarboxylate**.

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Caption: Synthesis workflow for **diethyl 1,1-cyclopropanedicarboxylate**.



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